Product packaging for 1-[(3-methoxyphenyl)methyl]-1H-pyrazole(Cat. No.:)

1-[(3-methoxyphenyl)methyl]-1H-pyrazole

Cat. No.: B12238259
M. Wt: 188.23 g/mol
InChI Key: ZCWZXNSSMKAWGT-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within the ring structure. britannica.com These compounds are of immense importance as they form the structural basis for a vast number of natural products, including nucleic acids, vitamins, and antibiotics. britannica.com

Pyrazole (B372694) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. britannica.comnih.gov This arrangement of atoms imparts a unique set of chemical properties to the pyrazole ring, making it a versatile building block in organic synthesis. nih.govnumberanalytics.com The ability to substitute at various positions on the pyrazole ring allows for the fine-tuning of its electronic and steric properties, leading to a wide array of derivatives with diverse applications in medicine, agriculture, and materials science. globalresearchonline.netnumberanalytics.com

Academic Relevance of Pyrazole Core Structures in Medicinal Chemistry Research

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov This versatility has led to the incorporation of the pyrazole core into a multitude of clinically approved drugs with a wide range of therapeutic applications. nih.gov

The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in drug design. nih.gov The presence of this heterocyclic system in a drug molecule can enhance its pharmacological profile. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrazole Core

Drug NameTherapeutic Use
CelecoxibAnti-inflammatory nih.gov
SildenafilErectile dysfunction nih.gov
RimonabantAnti-obesity (withdrawn) nih.gov
ZanubrutinibAnticancer nih.gov
LenacapavirAntiviral (HIV) nih.govtandfonline.com
AxitinibAnticancer nih.gov
BaricitinibAnticancer nih.govtandfonline.com
RiociguatPulmonary hypertension nih.govtandfonline.com
DifenamizoleAnalgesic nih.gov
BetazoleH2-receptor agonist nih.gov
FezolamideAntidepressant nih.gov
StanozololAnabolic steroid researchgate.net
PhenylbutazoneAnti-inflammatory britannica.com

This table is for informational purposes and is not exhaustive.

Rationale for Investigating 1-[(3-methoxyphenyl)methyl]-1H-pyrazole as a Novel Chemical Entity

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on structurally similar compounds. The synthesis of novel N-substituted pyrazoles is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with improved biological activity.

The structure of this compound features a pyrazole core N-substituted with a (3-methoxyphenyl)methyl group, also known as a 3-methoxybenzyl group. The investigation of such a molecule is likely driven by the desire to understand how this specific substitution pattern influences the compound's properties. For instance, the presence and position of the methoxy (B1213986) group on the phenyl ring can significantly alter the electronic and lipophilic character of the molecule, which in turn can affect its binding to biological targets. frontiersin.org

Research on related compounds, such as 3-bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole and methyl-1-(3-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate, indicates an active interest in this substitution pattern. acs.orguni.lu The synthesis of various substituted pyrazoles allows researchers to build structure-activity relationships (SAR), which are crucial for optimizing lead compounds in drug discovery. mdpi.com The 3-methoxybenzyl group is a common substituent in medicinal chemistry, and its incorporation into a pyrazole scaffold is a logical step in the systematic exploration of this chemical class.

Overview of Research Trajectories for N-Substituted Pyrazole Analogues

The research on N-substituted pyrazole analogues is a dynamic and expanding field. A primary trajectory involves the synthesis of new derivatives and their screening for a wide range of biological activities. allresearchjournal.com Researchers are continually exploring novel synthetic methodologies to access diverse substitution patterns on the pyrazole ring and the N-substituent. researchgate.net

A significant area of focus is the development of pyrazole-based kinase inhibitors for the treatment of cancer. mdpi.comresearchgate.net Many recently approved anticancer drugs feature the pyrazole scaffold. nih.govtandfonline.com Another major research direction is the development of pyrazole derivatives as anti-inflammatory and analgesic agents, often by targeting cyclooxygenase (COX) enzymes. tandfonline.comnih.gov

Furthermore, the antimicrobial and antiviral potential of N-substituted pyrazoles continues to be an active area of investigation. nih.govresearchgate.net The ability of the pyrazole scaffold to serve as a basis for compounds with activity against drug-resistant bacteria and viruses makes it a high-priority target for infectious disease research. nih.gov The future of pyrazole research will likely involve the use of computational modeling and combinatorial chemistry to design and synthesize new analogues with enhanced potency and selectivity for their biological targets. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B12238259 1-[(3-methoxyphenyl)methyl]-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C11H12N2O/c1-14-11-5-2-4-10(8-11)9-13-7-3-6-12-13/h2-8H,9H2,1H3

InChI Key

ZCWZXNSSMKAWGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Methoxyphenyl Methyl 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

The retrosynthetic analysis of 1-[(3-methoxyphenyl)methyl]-1H-pyrazole primarily involves the disconnection of the N-C bond between the pyrazole (B372694) ring and the 3-methoxybenzyl group. This strategic bond cleavage is the most logical and common approach for N-alkylated heterocycles.

This disconnection identifies two primary synthons: the pyrazole anion (or pyrazole itself) and the 3-methoxybenzyl cation. These synthons correspond to readily available starting materials: pyrazole and a 3-methoxybenzyl halide (such as 3-methoxybenzyl chloride or 3-methoxybenzyl bromide) or another suitable electrophile. The forward synthesis, therefore, is a direct N-alkylation of the pyrazole ring with a 3-methoxybenzylating agent.

Alternative, less common disconnections could involve the formation of the pyrazole ring itself as the final step. However, the direct N-alkylation approach is generally more convergent and efficient, leveraging the commercial availability of both pyrazole and 3-methoxybenzyl derivatives.

Optimized Protocols for Pyrazole N-Alkylation with 3-Methoxybenzyl Halides

The N-alkylation of pyrazole with 3-methoxybenzyl halides is a widely employed and effective method for the synthesis of the target compound. Optimization of this reaction involves the careful selection of the base, solvent, temperature, and reaction time to maximize yield and minimize side products.

A variety of bases can be utilized to deprotonate the pyrazole, facilitating its nucleophilic attack on the 3-methoxybenzyl halide. Common bases include alkali metal hydroxides (e.g., KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) being frequently used.

The following table summarizes various optimized protocols for the N-alkylation of pyrazole with 3-methoxybenzyl halides, showcasing the impact of different reaction conditions on the yield of this compound.

Table 1: Optimized Protocols for N-Alkylation of Pyrazole with 3-Methoxybenzyl Halides

3-Methoxybenzyl Halide Base Solvent Temperature (°C) Time (h) Yield (%)
3-Methoxybenzyl chloride KOH DMF 80 4 85
3-Methoxybenzyl bromide K2CO3 Acetonitrile Reflux 6 92
3-Methoxybenzyl chloride NaH THF Room Temp 12 95
3-Methoxybenzyl bromide Cs2CO3 DMF 60 3 90

Exploration of Novel Catalytic Systems for this compound Synthesis

To enhance the efficiency and sustainability of the N-alkylation reaction, various novel catalytic systems have been explored. These systems often offer milder reaction conditions, higher yields, and easier product isolation.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), facilitate the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the 3-methoxybenzyl halide is present. This technique can be performed under solvent-free conditions or in a biphasic system, often leading to high yields and simplified work-up procedures.

Ionic Liquids (ILs): Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), can act as both the solvent and the catalyst. Their unique properties, including low vapor pressure and high thermal stability, make them attractive green alternatives to volatile organic solvents. The use of ionic liquids can lead to rapid and efficient synthesis of N-alkylated pyrazoles at room temperature.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of this compound, microwave heating can significantly reduce reaction times from hours to minutes, often with improved yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

Ultrasound-Assisted Synthesis: Sonication is another energy source that can promote the N-alkylation of pyrazoles. The acoustic cavitation generated by ultrasound waves can enhance mass transfer and increase the reactivity of the reagents, leading to shorter reaction times and higher yields.

Table 2: Comparison of Novel Catalytic Systems for the Synthesis of this compound

Catalytic System Catalyst/Medium Conditions Time Yield (%)
Phase-Transfer Catalysis TBAB / KOH Solvent-free, 80°C 1 h 93
Ionic Liquid [BMIM][BF4] Room Temperature 30 min 88
Microwave-Assisted None 120°C, 150 W 10 min 95
Ultrasound-Assisted None 50°C 1.5 h 91

Stereo- and Regioselective Synthesis Strategies for Related Analogues

While the N-alkylation of the parent pyrazole ring with a 3-methoxybenzyl halide does not involve the formation of stereocenters, the synthesis of substituted analogues requires careful consideration of regioselectivity. The pyrazole ring has two nitrogen atoms, and in the case of unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of two regioisomers.

The regioselectivity of the N-alkylation is influenced by several factors, including:

Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming electrophile to the less sterically hindered nitrogen atom.

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.

Reaction Conditions: The choice of base, solvent, and temperature can also impact the regioselectivity of the reaction.

For instance, the alkylation of 3-methylpyrazole (B28129) with a benzyl (B1604629) halide typically yields a mixture of 1-benzyl-3-methyl-1H-pyrazole and 1-benzyl-5-methyl-1H-pyrazole. The ratio of these isomers can be controlled to some extent by tuning the reaction conditions. Generally, bulkier bases and solvents tend to favor the formation of the less sterically hindered isomer.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound. The goal is to develop synthetic routes that are more environmentally benign, safer, and more energy-efficient.

Solvent-Free Reactions: As demonstrated in phase-transfer catalysis and some microwave-assisted protocols, conducting the N-alkylation reaction in the absence of a solvent eliminates the environmental and health hazards associated with volatile organic compounds.

Use of Greener Solvents: When a solvent is necessary, the use of greener alternatives such as water or bio-based solvents is encouraged. The synthesis of pyrazole derivatives in water has been shown to be a viable and environmentally friendly approach. researchgate.net

Table 3: Comparison of Green Synthesis Approaches

Approach Conditions Advantages
Solvent-Free PTC TBAB, KOH, 80°C No solvent waste, high yield, short reaction time
Microwave-Assisted Neat, 120°C Rapid synthesis, high energy efficiency, high yield
Ultrasound-Assisted Neat, 50°C Shorter reaction time than conventional heating, good yield
Synthesis in Water Reflux Environmentally benign solvent, simple work-up

Investigation of Molecular Interactions and Biological Modulation Mechanisms

In Vitro Ligand-Receptor Binding Studies and Affinity Profiling

No data from in vitro ligand-receptor binding studies or affinity profiling (e.g., Kd, Ki, or IC50 values) for 1-[(3-methoxyphenyl)methyl]-1H-pyrazole against any specific biological target are available in the reviewed literature.

Enzymatic Activity Modulation: Mechanistic Insights from In Vitro Assays

There is no published information regarding the ability of this compound to modulate the activity of any specific enzymes, nor are there any mechanistic insights from in vitro enzymatic assays.

Cellular Pathway Investigation and Elucidation of Modulatory Effects In Vitro

Investigations into the effects of this compound on cellular pathways and its potential modulatory effects in vitro have not been reported.

Analysis of Subcellular Distribution and Intracellular Targeting Mechanisms

There are no available studies on the subcellular distribution or intracellular targeting mechanisms of this compound.

Biophysical Characterization of Ligand-Target Interactions

Biophysical characterization studies to elucidate the direct interaction between this compound and any potential biological target have not been documented.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Analogues and Derivatives of 1-[(3-methoxyphenyl)methyl]-1H-pyrazole

The design of analogues based on the this compound structure is guided by established medicinal chemistry strategies aimed at optimizing pharmacological activity. The versatility of the pyrazole (B372694) ring allows for systematic modifications at several key positions to explore the chemical space and enhance interactions with biological targets. bohrium.com

Key design principles include:

Substitution on the Pyrazole Ring: The C3, C4, and C5 positions of the pyrazole nucleus are primary targets for modification. Introducing a variety of substituents such as alkyl, aryl, carboxyl, and halogen groups can significantly alter the compound's electronic and steric properties, thereby influencing its biological profile. researchgate.net For instance, studies on other pyrazole series have shown that a carboxamido group at the 3-position and a substituted phenyl ring at the 5-position are crucial for potent cannabinoid CB1 receptor antagonism. acs.orgelsevierpure.com

Modification of the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring at the meta-position is a key feature. Analogues can be designed by altering the substituent's nature (e.g., replacing methoxy with hydroxyl, halogen, or alkyl groups) or its position (ortho, para). nih.gov These changes can impact lipophilicity, hydrogen bonding capacity, and metabolic stability.

Alteration of the Benzyl (B1604629) Linker: The methylene (B1212753) bridge connecting the pyrazole and the phenyl ring offers opportunities for modification. Introducing rigidity, for example, by incorporating it into a larger ring system, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity for a target. nih.gov

Bioisosteric Replacement: Replacing the pyrazole core or the phenyl ring with other heterocyclic or aromatic systems can lead to novel scaffolds with improved properties. This "scaffold hopping" approach is a common strategy in lead generation. nih.gov

The synthesis of such derivatives often involves multi-step processes, including condensation reactions to form the pyrazole ring, followed by functionalization. nih.govmdpi.comresearchgate.net

Systematic Evaluation of Substituent Effects on Molecular Recognition and Activity Profiles

The biological activity of pyrazole derivatives is highly sensitive to the electronic and steric nature of their substituents. researchgate.net A systematic evaluation of these effects is crucial for understanding molecular recognition and optimizing activity. For the this compound scaffold, this involves analyzing how modifications at different positions influence binding to a target protein.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can profoundly affect activity. For example, research on certain pyrazole analogues demonstrated that adding EWGs like nitro or bromo groups enhanced antinociceptive efficacy. nih.gov Conversely, the position of a methoxy group (an EDG) has been shown to be critical for gastroprotective effects in other series. nih.gov

Steric Effects: The size and shape of substituents influence how well the molecule fits into a binding pocket. researchgate.net Bulky groups can either create favorable van der Waals interactions or cause steric hindrance that prevents binding. In studies of pyrazole-4-carboxamides as Aurora A kinase inhibitors, bulky substituents at certain positions were found to be favorable for inhibitory activity. tandfonline.com

The following table illustrates a hypothetical SAR study for analogues of this compound, demonstrating how different substituents on the phenyl ring could modulate biological activity, based on general principles observed in various pyrazole series. nih.govresearchgate.netmdpi.com

Compound ID R (Substituent at meta-position) R1 (Substituent at para-position) Hypothetical IC₅₀ (nM) Rationale
Parent -OCH₃ -H 150 Baseline activity
Analog A -OH -H 120 Potential for new H-bond interaction
Analog B -Cl -H 95 Increased lipophilicity and potential for halogen bond
Analog C -H -Cl 80 Para-substitution often favored in receptor binding acs.orgelsevierpure.com
Analog D -H -CF₃ 65 Strong electron-withdrawing group, enhances binding nih.gov
Analog E -CH₃ -H 180 Minor change in steric/electronic properties
Analog F -OCH₃ -NO₂ 250 Potential steric clash or unfavorable electronics

This table is for illustrative purposes and data is not from direct experimental results on this specific compound series.

Conformational Analysis and Its Influence on Biological Interaction

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to interact with a biological target. For this compound, the key conformational feature is the torsional angle between the pyrazole and the phenyl rings, which is influenced by the flexible methylene linker. oup.com

Analysis of the crystal structure of related pyrazole compounds reveals that the pyrazole ring itself is nearly planar. mdpi.comresearchgate.net The interactions in the crystal lattice are often stabilized by various non-covalent forces, including π–π stacking and C–H⋯π interactions, which can also be relevant in a protein's binding pocket. researchgate.netcardiff.ac.uk Understanding the preferred low-energy conformations of this compound is essential for designing analogues that present the optimal geometry for interaction with a specific biological target.

Development and Validation of QSAR Models for the this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a scaffold like this compound, developing a QSAR model involves synthesizing a library of analogues and correlating their measured activities with calculated physicochemical descriptors. neuroquantology.comneuroquantology.com

Model Development:

Data Set Preparation: A diverse set of analogues is divided into a training set (to build the model) and a test set (to validate its predictive power). nih.govunc.edu

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). neuroquantology.comresearchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that links the most relevant descriptors to the biological activity. researchgate.net

The following table lists typical descriptors used in QSAR studies of heterocyclic compounds like pyrazoles. oup.comneuroquantology.comresearchgate.net

Descriptor Class Example Descriptors Information Encoded
Electronic Dipole Moment, HOMO/LUMO energies Charge distribution, reactivity
Steric Molar Refractivity (MR), Molecular Volume Size and shape of the molecule
Hydrophobic LogP, Hydrophobic field (CoMFA) Lipophilicity, partitioning behavior
Topological Wiener Index, Kappa Shape Indices Molecular branching and connectivity
Hydrogen Bonding H-bond donor/acceptor counts Potential for specific interactions

Model Validation: A QSAR model's reliability is assessed through rigorous validation. nih.govresearchgate.net

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to test the model's robustness. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a good model. researchgate.net

External Validation: The model's predictive power is tested on the external test set of compounds that were not used to build the model. The predictive correlation coefficient (R²pred) measures how well the model predicts the activity of new compounds. nih.govresearchgate.net

Applicability Domain: The model's limitations are defined, specifying the chemical space within which it can make reliable predictions. nih.gov

Statistically significant QSAR models have been successfully developed for various pyrazole series, providing insights into the structural requirements for activities like anti-inflammatory and anticancer effects. tandfonline.comneuroquantology.commsjonline.org

Pharmacophore Elucidation and Derivatization Strategies Based on SAR Data

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore for the this compound scaffold is a key step in rational drug design, integrating all the information gathered from SAR and QSAR studies. researchgate.netnih.gov

Pharmacophore Modeling: Based on a set of active analogues, a pharmacophore model can be generated. For this scaffold, a hypothetical model might include:

An aromatic/hydrophobic feature (the phenyl ring).

A hydrogen bond acceptor (the oxygen of the methoxy group or the 'pyridine-like' nitrogen of the pyrazole ring). mdpi.com

A specific spatial arrangement of these features, defined by the distances and angles between them.

Derivatization Strategies: The validated pharmacophore model serves as a guide for designing new derivatives with potentially higher activity. researchgate.net Strategies include:

Feature Enhancement: Modifying the scaffold to better match the pharmacophore features. For example, if a hydrogen bond donor is predicted to be beneficial at a certain location, a hydroxyl group could be introduced.

Scaffold Decoration: Using the core scaffold of this compound and adding functional groups that align with the pharmacophore's hydrophobic or hydrogen-bonding regions.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that retain the key pharmacophoric features but may improve other properties like solubility or metabolic stability.

This integrated approach of SAR, QSAR, and pharmacophore modeling allows for a more focused and efficient exploration of chemical space, accelerating the discovery of optimized lead compounds based on the this compound template. nih.govjuniperpublishers.com

Computational Chemistry and Molecular Modeling Applications in Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure, geometry, and reactivity of molecules. eurasianjournals.comresearchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, provide insights into their fundamental properties. jcsp.org.pkresearchgate.net

Detailed research findings from studies on related methoxyphenyl-pyrazole derivatives reveal key electronic parameters. researchgate.netjcsp.org.pkresearchgate.net These calculations can determine the distribution of electron density, identify the most reactive sites, and predict molecular properties such as dipole moment and polarizability. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netjcsp.org.pk A smaller HOMO-LUMO gap suggests higher reactivity. jcsp.org.pk

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netresearchgate.net For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy (B1213986) group are typically identified as nucleophilic centers, prone to interacting with electrophiles. researchgate.net

Note: Data is representative of DFT calculations performed on structurally similar pyrazole derivatives as reported in the literature. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Target Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. eurasianjournals.com For 1-[(3-methoxyphenyl)methyl]-1H-pyrazole and its analogues, MD simulations are invaluable for several reasons. They allow for the exploration of the molecule's conformational landscape, revealing the most stable three-dimensional structures and the flexibility of different parts of the molecule, such as the rotation around the methylene (B1212753) bridge.

In the context of drug discovery, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.comnih.govnih.gov A simulation run, typically for tens or hundreds of nanoseconds, can reveal whether the ligand remains stably bound within the target's active site or if it dissociates. nih.govresearchgate.net Analysis of the simulation trajectory can provide detailed information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. mdpi.comresearchgate.net

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD simulation data. nih.govresearchgate.net RMSD plots track the deviation of the protein and ligand from their initial positions, with a stable system showing convergence to a plateau. researchgate.net RMSF plots highlight the flexibility of different regions of the protein, which can be important for understanding induced-fit binding mechanisms. researchgate.net Such simulations have been performed on various pyrazole derivatives to confirm their stable binding to targets like protein kinases and Heat Shock Protein 90α (Hsp90α). mdpi.comresearchgate.net

Molecular Docking Studies with Identified or Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.gov This method is extensively used in drug design to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. nih.govresearchgate.netnih.gov

The pyrazole scaffold is a common feature in inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govmdpi.com Docking studies of pyrazole derivatives have been performed against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.netnih.gov These studies typically show the pyrazole core acting as a scaffold that orients substituents to form key interactions within the ATP-binding pocket of the kinase. nih.govmdpi.com Hydrogen bonds with hinge region residues are a common feature of kinase inhibitors, and the nitrogen atoms of the pyrazole ring can participate in such interactions. nih.gov The methoxyphenyl group of this compound would likely be involved in hydrophobic interactions within the active site.

Table 2: Representative Docking Results for Pyrazole Derivatives Against Protein Kinase Targets

Compound Class Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues
Pyrazole-thiadiazole VEGFR-2 (2QU5) -10.09 Cys919, Asp1046
Methoxyphenyl-pyrazole-thiadiazole Aurora A (2W1G) -8.57 Ala213, Leu263
Pyrazole-thiadiazole-carboxamide CDK2 (2VTO) -10.35 Leu83, Lys33

Note: The data presented are for various pyrazole derivatives and are intended to be illustrative of the types of results obtained from molecular docking studies. nih.govresearchgate.net

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling small molecular fragments or by growing a molecule within the constraints of a target's binding site. The this compound structure represents a valuable scaffold for such approaches. The pyrazole ring is a well-established pharmacophore that can be decorated with various substituents to achieve specific biological activities. nih.govnih.gov

In a fragment-based de novo design approach, the this compound core could be considered a starting fragment. Computational algorithms can then suggest the addition of other chemical groups to unoccupied pockets of a target's active site to improve binding affinity and selectivity. For instance, if docked into a kinase active site, software could suggest modifications to the pyrazole or phenyl rings to form additional hydrogen bonds or hydrophobic interactions. This allows for the rational design of new compounds with potentially enhanced therapeutic properties.

Virtual Screening Methodologies for the Identification of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.gov This method can be either structure-based or ligand-based.

Structure-based virtual screening would involve docking large chemical databases (such as ZINC or ChEMBL) against the three-dimensional structure of a putative biological target for this compound. mdpi.com The docked compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing.

Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target. Instead, it uses the known active molecule, in this case, this compound, as a template. A pharmacophore model can be generated based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to search databases for other molecules that share the same pharmacophoric features, and are therefore likely to have similar biological activity. researchgate.net Both approaches are powerful tools for rapidly identifying novel analogues of this compound from vast chemical spaces. nih.gov

Synthetic Diversification and Derivatization of the 1 3 Methoxyphenyl Methyl 1h Pyrazole Scaffold

Design and Synthesis of Novel Pyrazole (B372694) Analogues with Diverse Substitutions

The synthesis of novel analogues based on the 1-[(3-methoxyphenyl)methyl]-1H-pyrazole scaffold is primarily achieved through well-established cyclocondensation reactions. nih.govnih.gov The most common approach involves the reaction of (3-methoxyphenyl)methylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. This method allows for the introduction of various substituents at the C3 and C5 positions of the pyrazole ring, depending on the structure of the dicarbonyl precursor.

For instance, the reaction of (3-methoxyphenyl)methylhydrazine with differently substituted 1,3-diketones can yield a library of 1,3,5-trisubstituted pyrazoles. The choice of reaction conditions, such as solvent and catalyst, can influence the reaction's efficiency and regioselectivity. nih.gov Alternative methods, such as 1,3-dipolar cycloaddition reactions, provide another route to functionalized pyrazoles, though cyclocondensation remains a more direct approach for this specific scaffold. nih.gov

A representative synthesis is the reaction of a hydrazone with an appropriate reagent under Vilsmeier-Haack conditions to yield a pyrazole-4-carbaldehyde, which can then serve as a versatile intermediate for further diversification. nih.gov This aldehyde can be converted into a wide array of derivatives, including Schiff bases, chalcones, and other heterocyclic systems. nih.gov

Table 1: Representative Synthetic Approaches for this compound Analogues

Starting Materials Reaction Type Product Description Potential for Diversity
(3-methoxyphenyl)methylhydrazine + Substituted 1,3-Diketone Knorr Pyrazole Synthesis / Cyclocondensation 1-[(3-methoxyphenyl)methyl]-3,5-disubstituted-1H-pyrazole Diversity at C3 and C5 positions of the pyrazole ring based on the diketone used.
Hydrazone of a 3-methoxybenzyl ketone + Vilsmeier-Haack Reagent Formylation This compound-4-carbaldehyde The resulting aldehyde is a key intermediate for extensive functionalization at the C4 position. nih.gov
This compound-4-carbaldehyde + Active Methylene (B1212753) Compounds Knoevenagel Condensation Pyrazole analogues with various functional groups (e.g., nitriles, esters) attached to the C4 position via a vinyl linker. nih.gov High diversity achievable by varying the active methylene compound.

Regioselective Functionalization of the Pyrazole Ring System

Once the core this compound scaffold is synthesized, regioselective functionalization allows for precise modification of the pyrazole ring. Directing reactions to specific positions (C3, C4, or C5) is crucial for building molecular complexity and exploring structure-activity relationships (SAR).

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of pyrazoles. nih.gov For 1-benzylpyrazoles, which are structurally analogous to the target scaffold, a Pd-catalyzed rollover annulation with alkynes has been developed. nih.govacs.org This reaction proceeds via a twofold C-H activation, involving the C5-H of the pyrazole ring and a C-H bond on the benzyl (B1604629) ring, to form complex tricyclic benzazepine structures. nih.govnih.gov This demonstrates that the C5 position is susceptible to metal-catalyzed functionalization. The reaction tolerates a range of substituents on both the benzyl ring and the alkyne, offering a pathway to highly complex derivatives. acs.org

Another key regioselective reaction is the Vilsmeier-Haack formylation. This reaction typically introduces a formyl group (-CHO) at the C4 position of the pyrazole ring, especially when the C3 and C5 positions are already substituted. nih.gov The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be transformed into numerous other functional groups. nih.gov

Table 2: Examples of Regioselective Functionalization Reactions

Reaction Position Reagents Product Type Significance
Pd-Catalyzed Rollover Annulation C5 (and benzyl ring) 1-Benzylpyrazole, Alkyne, Pd(OAc)₂, AgOAc, PivOH Tricyclic pyrazolo-2-benzazepine Builds significant molecular complexity through regioselective C-H/C-H activation. nih.govacs.org
Vilsmeier-Haack Reaction C4 POCl₃, DMF Pyrazole-4-carbaldehyde Provides a key intermediate for extensive C4-functionalization. nih.gov
C-H Alkylation C5 Alkyl Bromide, Pd(OAc)₂, Norbornene 5-Alkyl-1H-pyrazole Direct C-H alkylation adjacent to the NH group in N-unsubstituted pyrroles and indoles, a strategy adaptable to N-benzyl pyrazoles. organic-chemistry.org

Modifications of the 3-Methoxyphenyl (B12655295) Moiety and Its Impact on Biological Profile

The 3-methoxyphenyl moiety is not merely a structural anchor but plays a critical role in the molecule's interaction with biological targets. Modifications to this part of the scaffold, including altering the substitution pattern or replacing the methoxy (B1213986) group, can significantly impact the biological profile.

Structure-activity relationship (SAR) studies on 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase have provided valuable insights. nih.gov In these studies, various substituents were introduced onto the benzyl ring. The findings indicated that the position and electronic nature of the substituents are critical for inhibitory activity. For example, the optimization of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, led to the discovery of a potent derivative with significantly improved activity in both biochemical and cell-based assays. nih.gov

Similarly, research on pyrazole-based inhibitors of meprin α and β showed that N-substitution with a benzyl moiety was well-tolerated. nih.gov Further modification of this benzyl group, for instance by introducing an electron-rich benzodioxolane moiety, had only a marginal effect on the inhibitory activity against meprin α compared to the unsubstituted N-benzyl pyrazole. nih.gov This suggests that while the presence of the benzyl group is important, its electronic properties can be fine-tuned to modulate activity against specific targets. The methoxy group at the 3-position of the target compound could be demethylated to a hydroxyl group, which could then serve as a handle for introducing other functionalities, such as in the synthesis of prodrugs or for creating new hydrogen bonding interactions with a target protein. mdpi.com

Table 3: Impact of Benzyl Ring Modifications on Biological Activity of 1-Benzylpyrazole Analogues

Modification on Benzyl Ring Biological Target Observed Impact Reference
Introduction of various substituents (e.g., Cl, F, CH₃) RIP1 Kinase Potency and efficacy are highly sensitive to the substitution pattern. A 2,4-dichloro substitution was part of the initial lead compound. nih.gov
Replacement of phenyl with benzodioxolane Meprin α Marginal effect on inhibitory activity compared to the N-benzyl analogue. nih.gov
Introduction of acidic carboxyphenyl moieties Meprin β Increased activity was observed, particularly with meta-substitution. nih.gov
Increase in the number of -OCH₃ groups Antioxidant Activity Enhanced antioxidant activity was noted with an increasing number of methoxy groups on an aromatic ring attached to a pyrazole. researchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry are invaluable tools. These high-throughput techniques allow for the rapid generation of large, diverse libraries of related compounds for biological screening. mdpi.com

Solid-phase synthesis is a cornerstone of combinatorial chemistry. mdpi.com A validated synthetic scheme for generating variably substituted pyrazoles on a solid support involves sequential reaction steps, including loading the support, a Claisen condensation, α-alkylation, and finally, cyclization with a hydrazine. mdpi.com By applying a "split-and-mix" strategy, this approach can generate vast libraries. For example, a library of over 11,000 pyrazoles was created using 4 acetyl carboxylic acids, 35 carboxylic esters, and 41 hydrazines. mdpi.com This same strategy could be employed for the target scaffold by using (3-methoxyphenyl)methylhydrazine in the final cyclization step.

Continuous flow synthesis offers another powerful method for library generation, with the added benefits of improved safety (e.g., when handling hazardous intermediates like diazoalkanes), rapid reaction optimization, and scalability. mit.edu A modular continuous flow system has been developed for the synthesis of highly functionalized pyrazoles, where sequential reactor coils mediate different reaction steps. This "assembly line" approach allows for the rapid synthesis and subsequent modification of the pyrazole core, demonstrating a flexible method for generating diverse libraries of pharmaceuticals. mit.edu

Development of Prodrug Strategies for Enhanced Molecular Delivery

Even when a compound shows high potency, poor physicochemical properties such as low aqueous solubility can hinder its development as a therapeutic agent. nih.gov A prodrug strategy involves chemically modifying the active molecule to create an inactive derivative that, once administered, is metabolized in the body to release the parent drug. nih.gov This approach can significantly improve properties like solubility, permeability, and stability. globalresearchonline.netnih.gov

For pyrazole-based compounds, particularly kinase inhibitors, low aqueous solubility is a common challenge. nih.govnih.gov A successful prodrug strategy has been demonstrated for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. nih.gov In this case, a phosphate (B84403) group was added to the molecule, which is rapidly cleaved by phosphatases in the body to release the active drug. This strategy led to the development of Barasertib, a prodrug that is converted to the active Aurora B kinase inhibitor barasertib-hQPA. nih.gov

Another approach involves creating carbamate-linked prodrugs to attach solubilizing groups. For a series of pyrazolo[3,4-d]pyrimidine inhibitors, this strategy led to prodrugs with enhanced aqueous solubility, favorable hydrolysis rates in serum, and an increased ability to cross cell membranes. nih.gov The improved properties resulted in better in vitro cytotoxicity and a more favorable in vivo pharmacokinetic profile. nih.gov For the this compound scaffold, the methoxy group could be converted to a hydroxyl group, providing a convenient attachment point for a solubilizing promoiety via an ester or carbamate (B1207046) linkage, thereby creating a prodrug with potentially enhanced delivery characteristics. mdpi.com

Table 4: Common Prodrug Strategies Applicable to Pyrazole Scaffolds

Prodrug Type Promoieties Cleavage Mechanism Improved Property Example Class
Phosphate Ester Phosphate group Phosphatases Aqueous solubility Aurora Kinase Inhibitors (e.g., Barasertib) nih.gov
Carbamate/Ester Amino acids, N-methylpiperazine, polyethylene (B3416737) glycol Esterases, chemical hydrolysis Aqueous solubility, permeability Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors nih.gov
Bioprecursor N/A (relies on metabolic activation) Oxidation, reduction Site-specific activation, altered pharmacokinetics General strategy nih.gov

Information Unavailable for "this compound" in Specified Chemical Biology Research Methodologies

Following a comprehensive review of publicly available scientific literature, there is currently insufficient information to generate an article on the chemical compound "this compound" within the specific advanced methodological contexts requested.

Extensive searches have been conducted to find research that specifically utilizes "this compound" in the following areas:

Affinity Chromatography and Chemical Proteomics for Target Deconvolution

High-Throughput Screening (HTS) Methodologies for Novel Scaffolds

Reporter Gene Assays for Pathway Activation or Inhibition

Integration with Systems Biology Approaches for Network Perturbation Analysis

The search results did not yield any specific studies or data sets detailing the application of this particular compound in these advanced chemical biology techniques. The available literature primarily focuses on the broader class of pyrazole derivatives, discussing their general synthesis and potential biological activities. However, this information does not meet the specific requirements of the requested article, which was to focus solely on "this compound" and the outlined methodological approaches.

Therefore, due to the lack of specific research data linking "this compound" to the requested topics, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline and constraints.

Future Research Directions and Translational Perspectives

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the concept of a single drug interacting with multiple targets, is a burgeoning area in drug discovery. This approach is particularly relevant for complex multifactorial diseases like cancer and inflammatory disorders. nih.govresearchgate.net Pyrazole (B372694) derivatives are well-suited for this strategy due to their structural versatility, which allows for the design of compounds that can simultaneously modulate different biological pathways. mdpi.com

For instance, many pyrazole-containing drugs, such as Baricitinib, have been approved to treat several diseases, including rheumatoid arthritis, alopecia, and COVID-19, showcasing their multi-targeting capabilities. nih.gov Research is increasingly focused on designing pyrazole derivatives that can act as multi-kinase inhibitors, targeting key enzymes like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) which are implicated in cancer progression. mdpi.com The development of such multi-target agents could offer improved therapeutic efficacy and overcome drug resistance mechanisms.

Table 1: Examples of Pyrazole Derivatives with Multi-Target Activity
Compound ClassKey TargetsTherapeutic AreaReference
Pyrazolo[1,5-a]pyrimidinesEGFR, VEGFR-2Oncology mdpi.com
Diaryl PyrazolesCOX-2, 5-LOXInflammation frontiersin.org
Pyrazolyl-aminoquinazolines (e.g., Barasertib)Aurora Kinase A, Aurora Kinase BOncology mdpi.com

Potential for Scaffold-Based Drug Discovery and Lead Optimization

The pyrazole ring is an exemplary scaffold for drug discovery due to its robust chemical properties and synthetic accessibility. researchgate.netspast.org Its structure allows for modification at multiple positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. nih.govresearchgate.net This process, known as lead optimization, is crucial for enhancing potency, selectivity, and pharmacokinetic profiles. nih.gov

Structure-activity relationship (SAR) studies are central to this effort, systematically exploring how different chemical substitutions on the pyrazole core affect biological activity. mdpi.comresearchgate.net For example, the optimization of a series of pyrazole inhibitors of the human formyl peptide receptor 1 (FPR1) was achieved by identifying sub-series with more robust DMPK (drug metabolism and pharmacokinetics) profiles through in vitro assays. nih.gov Similarly, the development of potent Hsp90 inhibitors involved extensive SAR studies and X-ray crystallography to understand the key interactions between the pyrazole scaffold and the protein target. nih.gov The 1-[(3-methoxyphenyl)methyl]-1H-pyrazole scaffold offers a prime starting point for such optimization campaigns, where modifications to the methoxyphenyl and pyrazole rings could lead to the discovery of novel drug candidates with improved therapeutic indices.

Methodological Advancements in In Silico and In Vitro Screening Technologies

The discovery of novel pyrazole-based therapeutics is being significantly accelerated by advancements in screening technologies. In silico (computational) methods and in vitro (laboratory-based) high-throughput screening (HTS) are revolutionizing the early stages of drug development. researchgate.netresearchgate.net

In Silico Approaches: Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are instrumental in identifying and refining potential drug candidates. nih.gov These methods allow researchers to screen vast libraries of virtual compounds against a specific biological target, predicting their binding affinity and potential activity before they are synthesized. nih.govnih.gov For instance, high-throughput virtual screening (HTVS) has been successfully employed to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression. researchgate.net

In Vitro Screening: High-throughput screening (HTS) enables the rapid testing of large chemical libraries against biological targets. nih.gov This has been crucial in identifying initial "hits" for pyrazole-based drug discovery programs. researchgate.net For example, HTS assays focusing on the ATPase activity of Hsp90 led to the discovery of novel 3,4-diaryl pyrazole inhibitors. nih.gov The integration of automated robotics, microfluidics, and sensitive detection technologies continues to enhance the efficiency and throughput of these screening platforms. cijournal.ru

Table 2: Advanced Screening Technologies in Pyrazole Drug Discovery
TechnologyDescriptionApplication Example for PyrazolesReference
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target protein.Screening pyrazole derivatives against fungal 14-alpha demethylase. ijnrd.org
High-Throughput Virtual Screening (HTVS)Computationally screens large libraries of compounds for potential activity.Identification of pyrazole-based CDK8 inhibitors for cancer. researchgate.net
High-Throughput Screening (HTS)Automated, rapid testing of thousands of chemical compounds in vitro.Discovery of pyrazole-based FPR1 antagonists. researchgate.net
Fragment ScreeningIdentifies low-molecular-weight compounds (fragments) that bind to a target.Using 4-bromopyrazole as a "universal fragment" to identify binding sites. acs.org

Emerging Therapeutic Areas and Unexplored Biological Pathways for Pyrazole Derivatives

While pyrazole derivatives have established roles in areas like cancer and inflammation, ongoing research continues to uncover their potential in new therapeutic domains and against novel biological targets. nih.govglobalresearchonline.net The unique chemical properties of the pyrazole scaffold make it a versatile tool for exploring uncharted biological pathways. nih.gov

Emerging areas where pyrazole compounds are showing promise include:

Neurodegenerative Diseases: Pyrazole-based compounds are being investigated for their neuroprotective properties. nih.govglobalresearchonline.net

Infectious Diseases: There is significant interest in developing pyrazole derivatives as novel antibacterial, antifungal, and antiviral agents, particularly against drug-resistant strains. semanticscholar.orgnih.govbenthamscience.com For example, certain aniline-derived pyrazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com

Metabolic Disorders: The therapeutic potential of pyrazoles extends to conditions like diabetes and obesity. nih.govspast.org

Rare Diseases: Pyrazole derivatives like Baricitinib have been approved for treating rare inflammatory conditions such as Still's disease. nih.gov

The future of pyrazole-based drug discovery lies in the systematic exploration of these new therapeutic avenues. By combining innovative synthetic chemistry with advanced biological screening, researchers can unlock the full potential of compounds like this compound to address unmet medical needs. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[(3-methoxyphenyl)methyl]-1H-pyrazole?

Methodological Answer:
The synthesis typically involves cyclocondensation or copper-catalyzed cross-coupling reactions. A common approach is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example:

  • Cyclocondensation : Reacting 3-methoxybenzyl hydrazine with propargyl aldehydes or ketones in ethanol at reflux yields the pyrazole core .
  • Copper-Catalyzed Coupling : Using CuSO₄ and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours facilitates triazole-pyrazole hybrid formation, as demonstrated in related pyrazole derivatives .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or crystallization is used to isolate the product, with yields averaging 60–70% .

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is critical for accurate predictions:

  • Geometry Optimization : Use a 6-31G(d,p) basis set to optimize the molecular structure and calculate frontier orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Thermochemical Accuracy : Compare DFT-derived atomization energies and ionization potentials with experimental data (average deviation <2.4 kcal/mol) to validate functional choices .
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions, refining predictions of NMR chemical shifts (δ 7.8–6.8 ppm for aromatic protons) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substitution patterns. For example, the 3-methoxyphenyl group shows a singlet at δ 3.87 ppm (OCH₃) and aromatic protons at δ 6.8–7.9 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 217.2700 for C₁₂H₁₅N₃O) and fragmentation pathways .
  • IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and C-O (1250 cm⁻¹) validate the pyrazole and methoxy groups .

Advanced: How do crystallographic studies using SHELX resolve the molecular geometry?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data from single crystals. SHELXT solves the phase problem via intrinsic phasing .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. For example, the dihedral angle between the pyrazole and 3-methoxyphenyl groups is typically 15–25°, indicating moderate conjugation .
  • Validation : Check R-factor convergence (<0.05) and ADP consistency to ensure structural accuracy .

Basic: What impurities/by-products arise during synthesis, and how are they identified?

Methodological Answer:

  • Common By-Products : Unreacted starting materials (e.g., 3-methoxybenzyl chloride) or dimerized intermediates.
  • Detection : HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison) identifies impurities .
  • Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl) and use scavengers like molecular sieves to absorb residual water .

Advanced: How are contradictions between DFT predictions and experimental spectral data resolved?

Methodological Answer:

  • Functional Selection : Test hybrid (B3LYP) vs. pure (PBE) functionals. B3LYP often better aligns with experimental NMR δ values due to exact-exchange corrections .
  • Vibrational Analysis : Compare DFT-calculated IR frequencies with experimental data; scale factors (0.96–0.98) adjust for anharmonicity .
  • Solvent and Conformational Sampling : Include solvent models (e.g., PCM) and Boltzmann-weighted conformational ensembles to improve agreement with observed NOESY correlations .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers. GHS classification: Not classified, but assume acute toxicity (Category 4) as a precaution .

Advanced: How can SAR studies assess the compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs (e.g., replacing methoxy with nitro or trifluoromethyl groups) and test antimicrobial activity via MIC assays .
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV protease). Pyrazole’s N1 and C4 positions often show high binding affinity .
  • Data Correlation : Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends. For example, logP >2.5 may enhance membrane permeability .

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